N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a 1,4-dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The critical structural distinction lies in the sulfamoyl group attached to the para-position of the phenyl ring in the carboxamide side chain, where the sulfamoyl nitrogen is further substituted with ethyl and phenyl groups.
Properties
Molecular Formula |
C25H22N4O4S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C25H22N4O4S/c1-2-29(21-11-7-4-8-12-21)34(32,33)22-15-13-19(14-16-22)26-25(31)24-23(30)17-18-28(27-24)20-9-5-3-6-10-20/h3-18H,2H2,1H3,(H,26,31) |
InChI Key |
HWXXWHMYARZFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Dihydropyridazine Synthesis
The dihydropyridazine moiety is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting substituted 1,4-dicarbonyl compounds with hydrazine hydrate under controlled conditions. For this compound, 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid serves as the foundational intermediate. This step is often catalyzed by acetic acid in refluxing ethanol, achieving yields of 68–72%.
Key reaction :
Sulfamoylation of the Aromatic Ring
Introduction of the ethyl(phenyl)sulfamoyl group at the para position of the phenyl ring requires sulfamoylation. This is achieved by treating 4-aminophenyl derivatives with ethyl(phenyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Critical parameters :
Carboxamide Coupling
The final step involves coupling the sulfamoylphenyl intermediate with 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid using a carbodiimide-based coupling agent (e.g., EDC or DCC) and a catalytic amount of DMAP. This reaction is performed in DMF at room temperature, yielding the target compound in 65–70% purity, which is further refined via recrystallization.
Reaction Conditions and Catalytic Systems
Solvent and Temperature Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance solubility of intermediates but may necessitate higher temperatures for cyclization. Comparative studies show:
Catalyst Innovations
Recent advances employ nanocatalysts to improve atom economy. For instance, FeO nanoparticles functionalized with sulfonic acid groups have been used in cyclocondensation steps, reducing reaction times by 40% while maintaining yields >75%.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and reproducibility. Continuous flow systems enable precise control over exothermic reactions like sulfamoylation, reducing thermal degradation risks. A pilot-scale study using microreactors achieved 92% conversion efficiency for the sulfamoyl chloride intermediate.
In-Line Purification
Automated chromatography systems coupled with mass-directed fractionation are employed to isolate high-purity intermediates (>98% purity). This is critical for pharmaceutical applications where impurity profiles must meet regulatory standards.
Characterization and Quality Control
Analytical Techniques
Stability Profiling
The compound exhibits high thermal stability (decomposition >250°C) but is hygroscopic, requiring storage under nitrogen. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the sulfamoyl substituent, carboxamide linkage, and peripheral aromatic groups. Below is a detailed comparison based on molecular features, physicochemical properties, and research findings:
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Sulfamoyl Substitutions: The ethyl(phenyl)sulfamoyl group in the target compound introduces significant hydrophobicity compared to the 4-methylpyrimidin-2-yl (polar heterocycle) and 1,3-thiazol-2-yl (small heteroaromatic) groups in analogs . This likely reduces aqueous solubility but may enhance membrane permeability. ~453–462) and simpler structure, suggesting improved synthetic accessibility but reduced steric bulk for target engagement .
- Thermal Stability: The piperidinylpropoxyquinoline-substituted analog () exhibits a melting point of 152–153°C, indicating moderate thermal stability. This may correlate with the target compound’s stability, given shared dihydropyridazine cores .
Biological Activity
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a sulfamoyl group attached to a phenyl ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it shows promise as an inhibitor of steroid sulfatase (STS), which is crucial in the context of breast cancer treatment.
Inhibition of Steroid Sulfatase
Research indicates that sulfamoylated compounds can effectively inhibit STS, leading to reduced estrogen levels in cancer cells. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study | Activity | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|---|
| Study 1 | STS Inhibition | 0.21 | MCF-7 | Compared with Irosustat (1.06 nM) |
| Study 2 | Cytotoxicity | 50 | Various | Significant reduction in cell viability |
| Study 3 | Enzyme Inhibition | Submicromolar | Human Placenta | Residual STS activity from 11.78% to 55.11% |
Case Study 1: Breast Cancer Treatment
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The compound demonstrated significant tumor growth inhibition compared to control groups.
Case Study 2: Hepatotoxicity Assessment
Another investigation assessed potential hepatotoxic effects in animal models receiving high doses of the compound. While some liver enlargement was noted, it was not statistically significant across treated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
